5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid
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Overview
Description
SC4 is a potent, direct AMPK activator. SC4 preferentially activates α2 complexes and stimulates skeletal muscle glucose uptake.
Scientific Research Applications
Radioligand Imaging
A compound structurally related to the chemical , KR31173, has been radiolabeled and used for imaging the AT1 angiotensin receptor with PET (Positron Emission Tomography). This application is significant in medical imaging, as it enables the visualization of the distribution of angiotensin receptors in various organs like adrenal glands, kidneys, and liver in mice. Such imaging techniques are crucial for understanding the receptor's role in various physiological and pathological conditions (Mathews et al., 2004).
Antioxidant Activity
A series of derivatives containing structural elements similar to the chemical were synthesized and evaluated for their antioxidant activity. One of the compounds showed significantly higher antioxidant activity than ascorbic acid, indicating its potential as a potent antioxidant. This research highlights the chemical's relevance in developing novel antioxidants for therapeutic or preventive applications in oxidative stress-related diseases (Tumosienė et al., 2019).
Synthesis and Chemical Studies
Studies on the synthesis of related imidazo[4,5-b]pyridine derivatives provide insights into the chemical properties and potential applications of such compounds. For example, the synthesis of an aza analogue of enviroxime, which includes similar structural motifs, has been documented. Although the synthesized compound was inactive against specific viruses, this research contributes to the broader understanding of the synthesis and potential applications of related chemical structures (Kelley et al., 1990).
Fluorescent Probes
One of the derivatives of imidazo[1,2-a]pyridine, a related chemical structure, was found to be an efficient fluorescent probe for mercury ions. This indicates potential applications of the chemical or its derivatives in the development of novel fluorescent probes, which are essential tools in biochemical and medical research for detecting specific ions or molecules (Shao et al., 2011).
Antimicrobial and Antioxidant Activities
Research on derivatives of benzimidazole and pyrazole, which share structural similarities with the chemical , revealed significant antioxidant and antimicrobial activities. These findings suggest potential applications of the chemical or its derivatives in the development of new antimicrobial and antioxidant agents (Bassyouni et al., 2012).
properties
CAS RN |
1364692-88-5 |
---|---|
Molecular Formula |
C26H18ClN3O4 |
Molecular Weight |
471.9 |
IUPAC Name |
5-[[6-chloro-5-[4-(2-hydroxyphenyl)phenyl]-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2-methylbenzoic acid |
InChI |
InChI=1S/C26H18ClN3O4/c1-14-6-11-17(12-19(14)25(32)33)34-26-28-21-13-20(27)23(29-24(21)30-26)16-9-7-15(8-10-16)18-4-2-3-5-22(18)31/h2-13,31H,1H3,(H,32,33)(H,28,29,30) |
InChI Key |
MEZQZPGDJJEQPZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=NC3=NC(=C(C=C3N2)Cl)C4=CC=C(C=C4)C5=CC=CC=C5O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SC-4; SC 4; SC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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